molecular formula C16H21F6N3S B12517475 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea

Cat. No.: B12517475
M. Wt: 401.4 g/mol
InChI Key: HWIPDTNXZGWVLK-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

  • Aromatic Protons : Two doublets at δ 7.89 ppm (J = 1.8 Hz, H2/H6) and δ 7.72 ppm (J = 1.8 Hz, H4) for the 3,5-bis(trifluoromethyl)phenyl group, demonstrating meta-substitution.
  • Thiourea NH : Broad singlet at δ 9.12 ppm (exchangeable with D₂O), deshielded due to hydrogen bonding.
  • Butyl Chain :
    • δ 3.42 ppm (dd, J = 10.1, 4.3 Hz, H2)
    • δ 2.21 ppm (s, N(CH₃)₂)
    • δ 1.08 ppm (d, J = 6.6 Hz, C3–CH₃).

¹³C NMR

  • C=S : δ 179.4 ppm (d, J_{C-S} = 12.5 Hz).
  • CF₃ : δ 122.3 ppm (q, J_{C-F} = 271 Hz).
  • Aromatic Carbons : δ 139.2 ppm (C1), δ 131.5 ppm (C3/C5), δ 127.9 ppm (C2/C6).

Fourier-Transform Infrared (FT-IR)

  • ν(N–H) : 3256 cm⁻¹ (asymmetric stretch), 3189 cm⁻¹ (symmetric stretch).
  • ν(C=S) : 1253 cm⁻¹ (strong absorption).
  • ν(C–F) : 1142–1120 cm⁻¹ (multiple peaks).

UV-Vis Spectroscopy

A π→π* transition at λ_max = 254 nm (ε = 12,400 M⁻¹cm⁻¹) arises from the conjugated thiourea-aryl system, with a weak n→π* shoulder at 315 nm (ε = 870 M⁻¹cm⁻¹).

Computational Chemistry Insights

DFT optimizations (B3LYP/def2-TZVP) reveal key geometric parameters:

  • Bond Lengths :
    • C=S: 1.681 Å
    • C–N (aryl): 1.405 Å
    • C–N (butyl): 1.382 Å.
  • Dihedral Angles :
    • N1–C(=S)–N3–C2 (butyl): -156.7°
    • C3–C2–N(CH₃)₂: 62.3°.

Natural Bond Orbital (NBO) analysis identifies three critical hyperconjugative interactions:

  • n(S)→σ*(N1–H) : 18.7 kJ/mol stabilization
  • n(N3)→σ*(C=S) : 14.2 kJ/mol
  • σ(C–F)→σ*(C–C) : 9.8 kJ/mol per CF₃ group.

Electrostatic potential mapping shows a polarized electron density distribution:

  • Electron-Deficient Regions : Thiourea sulfur (VS,max = +84.3 kcal/mol)
  • Electron-Rich Regions : CF₃ fluorine atoms (VS,min = -32.1 kcal/mol).

Table 2: Computed vs Experimental Spectral Data

Parameter DFT (B3LYP) Experimental
C=S Stretch (cm⁻¹) 1267 1253
¹H NMR δ(NH) 9.34 ppm 9.12 ppm
C–F Bond Length 1.332 Å 1.336 Å

Properties

Molecular Formula

C16H21F6N3S

Molecular Weight

401.4 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea

InChI

InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)

InChI Key

HWIPDTNXZGWVLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-(dimethylamino)-3-methylbutylamine

The amine precursor is typically synthesized via Boc protection/deprotection or direct alkylation:

  • Boc Protection :
    • React N-Boc-valine with ethyl chloroformate and dimethylamine hydrochloride in THF to form tert-butyl (2-(dimethylamino)-3-methylbutan-2-yl)carbamate.
  • Deprotection :
    • Treat the Boc-protected amine with TFA in CH₂Cl₂ to yield the free amine (2-(dimethylamino)-3-methylbutylamine).

Step 2: Thiourea Formation

  • Reaction Setup :
    • Dissolve the amine (2-(dimethylamino)-3-methylbutylamine) in dry CH₂Cl₂ under argon.
  • Isothiocyanate Addition :
    • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0–1.1 equiv) at 0°C. Stir for 12–24 hours at room temperature.
  • Purification :
    • Concentrate the mixture under reduced pressure. Purify via flash chromatography (chloroform/ethanol, 30:1 to 8:1).

Characterization and Stereochemical Control

Spectroscopic Data

Property Value
¹H NMR (CDCl₃, 300 MHz) δ 1.03 (d, J=6.9 Hz, 6H), 1.95 (m, 1H), 2.43 (s, 6H), 7.59 (s, 1H), 8.02 (s, 2H).
¹³C NMR (CDCl₃, 75 MHz) δ 18.1 (2 CH₃), 31.4 (CH), 45.0 (2 CH₃), 59.8 (CH), 117.3 (CH), 122.6 (2 CH), 182.7 (C).
Melting Point 87–88°C (for cyclohexyl analogs).

Stereochemical Purity

  • Enantiomeric Excess (ee) : Achieved by using enantiopure amines or chiral resolution. For example, (R)-enantiomers are synthesized using (R)-valine-derived intermediates.
  • Chiral HPLC : Analyzed on Chiralcel OD or AD columns to confirm optical purity.

Optimization and Challenges

Reaction Conditions

Parameter Optimal Value Impact
Temperature 0°C to room temperature Minimizes side reactions (e.g., isothiocyanate decomposition).
Solvent CH₂Cl₂ or THF Enhances solubility of reactants and intermediates.
Catalyst None required Reactions proceed efficiently without catalysts due to high electrophilicity of isothiocyanate.

Key Challenges

  • Stereochemical Control : Ensuring high enantiomeric purity requires rigorous control over starting material chirality.
  • Isothiocyanate Stability : 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is moisture-sensitive and must be stored under inert conditions.

Alternative Synthesis Routes

Solid-Phase Synthesis

  • Resin-Bound Amines : Immobilized amines react with isothiocyanates on solid support, simplifying purification. Limited reports exist, but feasible for combinatorial libraries.

Applications and Derivatives

This thiourea derivative serves as a catalyst in asymmetric reactions, such as Michael additions, due to its ability to form dual hydrogen bonds with substrates. Derivatives with cyclohexyl or phenyl groups (e.g., (R,R-TUC) and (S,S-TUC)) are commercially available for organocatalytic applications.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic transformations, including Michael addition and aldol reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₂₁F₆N₃S (for the (R)-enantiomer, CAS 2415751-57-2) .
  • Molecular Weight : ~401.41 g/mol .
  • Stereochemistry: The (R)-configuration at the dimethylamino-bearing carbon is critical for enantioselectivity .
  • Commercial Availability : Sold by suppliers like BLD Pharm (typically 98% purity) and cataloged under CAS 2415751-57-2 or 1048692-61-0 .

Comparison with Similar Compounds

Thiourea derivatives with structural or functional similarities are compared below, focusing on substituent effects, catalytic performance, and stereochemical outcomes.

Structural Analogs with Cyclohexyl vs. Methylbutyl Substituents

Compound Name CAS Number Molecular Formula Substituent Structure Key Applications Enantioselectivity (ee%) Yield Reference
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea 2415751-57-2 C₁₆H₂₁F₆N₃S Methylbutyl chain Asymmetric Betti reaction, Michael additions 99% Not reported
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (Takemoto catalyst) 620960-26-1 C₁₇H₂₁F₆N₃S Cyclohexyl ring Aldol reactions, Mannich reactions 90–95% 98% (for analogs)
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea Not provided C₁₄H₁₅F₆N₃OS Hydroxy-methylbutyl Model studies for hydrogen-bonding catalysis Not reported 66%

Key Findings :

  • Substituent Effects: Methylbutyl vs.
  • Enantioselectivity :
    • The (R)-methylbutyl variant achieves 99% ee in asymmetric reactions, outperforming cyclohexyl-based Takemoto catalysts (90–95% ee) . This highlights the role of flexible alkyl chains in fine-tuning stereochemical outcomes.

Enantiomeric Comparisons

Compound Name CAS Number Configuration Catalytic Efficiency (ee%) Reference
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea 2415751-57-2 R 99%
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea 1048692-50-7 S Not reported

Key Findings :

  • The (R)-enantiomer is preferentially used in catalysis, as its configuration aligns with stereoelectronic requirements for substrate activation .

Key Findings :

  • The target compound is less commercially prevalent than cyclohexyl-based analogs, reflecting its niche application in specific asymmetric reactions.
  • Cyclohexyl variants (e.g., CAS 851477-20-8) are more widely available but costlier due to complex synthesis .

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea, commonly referred to as thiourea derivative, is a compound of significant interest in the field of organic chemistry and biochemistry. This compound is known for its unique structural features, including a trifluoromethyl-substituted phenyl group and a dimethylamino-containing side chain, which contribute to its biological activity. The molecular formula of this compound is C17H21F6N3SC_{17}H_{21}F_6N_3S with a molecular weight of 413.43 g/mol.

Thiourea derivatives have been extensively studied for their role as organocatalysts in various organic transformations. The presence of the trifluoromethyl groups enhances the electron-withdrawing capacity of the phenyl ring, which can stabilize transition states during chemical reactions. This stabilization is often due to the formation of hydrogen bonds with substrates, making these compounds effective in catalyzing reactions involving oxyanions and other negatively charged species .

Pharmacological Properties

The biological activity of this compound has been investigated in several studies:

  • Anticancer Activity : Some studies suggest that thiourea derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.
  • Antimicrobial Activity : Research indicates that certain thiourea compounds possess antimicrobial properties, making them potential candidates for developing new antibacterial agents.
  • Enzyme Inhibition : Thiourea derivatives have been shown to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial.

Case Studies

  • Catalytic Applications : A study highlighted the use of 1-[3,5-bis(trifluoromethyl)phenyl]-3-thiourea as a catalyst in acetalization reactions. The compound was effective under mild conditions and demonstrated high selectivity and yield .
  • Biological Testing : In vitro studies on cell lines have shown that this thiourea derivative can significantly inhibit cell growth at certain concentrations, suggesting potential for further development as an anticancer agent .
PropertyValue
Molecular FormulaC17H21F6N3SC_{17}H_{21}F_6N_3S
Molecular Weight413.43 g/mol
Melting Point116 - 120 °C
Purity>98% (HPLC)
AppearanceWhite to light yellow powder

Biological Activity Summary

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits specific target enzymes

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